3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol
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Overview
Description
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy substituent at the first carbon and an amino substituent at the second carbon of the propane chain, making it both a primary amine and a primary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3,5-trimethylcyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride . The final step involves the reaction of the amine with propylene oxide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, basic conditions
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines, tertiary amines
Substitution: Substituted derivatives
Scientific Research Applications
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions with electrophilic species . Additionally, its primary alcohol group can undergo oxidation and reduction reactions, leading to the formation of various products with different biological activities .
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A primary amine and primary alcohol with similar structural features.
3,3,5-trimethylcyclohexanone: A ketone that serves as a precursor in the synthesis of the target compound.
Uniqueness
3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol is unique due to its combination of a cyclohexylidene group and a propanolamine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
98190-87-5 |
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Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-[(3,3,5-trimethylcyclohexylidene)amino]propan-1-ol |
InChI |
InChI=1S/C12H23NO/c1-10-7-11(13-5-4-6-14)9-12(2,3)8-10/h10,14H,4-9H2,1-3H3 |
InChI Key |
BBCMWQIMVIFPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NCCCO)CC(C1)(C)C |
Origin of Product |
United States |
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